molecular formula C16H22ClNO3 B078127 4-Hydroxypropranolol HCl CAS No. 14133-90-5

4-Hydroxypropranolol HCl

Cat. No. B078127
CAS RN: 14133-90-5
M. Wt: 311.8 g/mol
InChI Key: ROUJENUXWIFONU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxypropranolol HCl has been detailed through various methodologies, highlighting the compound's complex preparation routes. For instance, 4'-Hydroxypropranolol sulfate, a closely related compound, was synthesized using 1,4-naphthoquinone as a starting material, showcasing a multi-step process involving reduction, alkylation, sulfation, catalytic hydrogenation, and amination (Oatis et al., 1985). This synthesis pathway underscores the complexity and precision required in producing 4-Hydroxypropranolol HCl derivatives.

Molecular Structure Analysis

The molecular structure of 4-Hydroxypropranolol HCl and its derivatives has been explored through techniques such as molecular dynamics simulations and density functional theory (DFT) calculations. A study on 4-Hydroxypropranolol enantioseparation used carboxymethyl-β-cyclodextrin as the chiral selector, revealing insights into the molecule's structural intricacies and how they affect its biochemical interactions (Nascimento et al., 2014).

Chemical Reactions and Properties

The reactivity of 4-Hydroxypropranolol HCl involves various biochemical interactions, particularly in its metabolic conversion. A study demonstrated the metabolic conversion of propranolol to 4'-Hydroxypropranolol via an arene oxide-NIH shift pathway, both in rats and humans, highlighting its significant biochemical reactivity and the pathways through which it undergoes transformation within biological systems (Nelson & Powell, 1979).

Physical Properties Analysis

Analytical techniques such as high-pressure liquid chromatography (HPLC) have been employed to quantitatively analyze 4-Hydroxypropranolol HCl in plasma, demonstrating the compound's detectable physical properties in biological matrices. This methodology underscores the compound's stability and the ability to be analyzed alongside its parent compound, propranolol, providing insights into its pharmacokinetics (Nation et al., 1978).

Scientific Research Applications

Application 1: Glucuronidation Study

  • Summary of the Application : This study focused on the glucuronidation of propranolol and its phase I metabolite, 4-Hydroxypropranolol, by all 19 members of the human UGT1 and UGT2 families .
  • Methods of Application : The glucuronidation of propranolol and 4-Hydroxypropranolol was monitored using all 19 members of the human UGT1 and UGT2 families . Modeling and molecular docking studies were performed to explain the stereoselective glucuronidation of the substrates .
  • Results or Outcomes : UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate propranolol, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-propranolol, while UGT1A10 displays the opposite stereoselectivity . UGT1A7, UGT1A9, and UGT2A1 were also found to glucuronidate 4-Hydroxypropranolol .

Application 2: Quantification in Plasma

  • Summary of the Application : This study developed a method for the simultaneous quantification of propranolol and its metabolites 4-Hydroxypropranolol (M1) and N-desisopropylpropranolol (M2) in infants’ plasma .
  • Methods of Application : A volume of 100 mL plasma was prepared by one-step protein precipitation with acetonitrile (300 L), followed by its separation on an Hypersil GOLD C18 column m maintained at 40 C with gradient mobile phase consisting of 0.1% formic acid aqueous solution and acetonitrile at a flow rate of 0.3 mL min 1 . The quantification was performed via multiple reaction monitoring (MRM) by a triple quadrupole mass spectrometer under positive electrospray ionization (ESI) mode .
  • Results or Outcomes : The matrix-matched calibration curves for propranolol ranging from 1 to 500 ng mL 1, for M1 ranging from 0.2 to 100 ng mL 1 and for M2 ranging from 0.2 to 100 ng mL 1 were all linear, with correlation coefficients calculated using weighted (1/x2) least square linear regression analysis . The lower limits of quantification (LLOQs) were 1 ng mL 1, 0.2 ng mL and 1 1 0.2 ng mL for propranolol, M1 and M2, respectively .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10476-53-6 (Parent)
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40388470, DTXSID70931074
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypropranolol HCl

CAS RN

14133-90-5, 69233-16-5
Record name 4-Hydroxypropranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14133-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Buchinger, O Eber, G Uray, P Lind, W Lindner - Chirality, 1991 - Wiley Online Library
… Twenty patients suffering from hyperthyroidism were divided into five groups and treated with (R)‐4‐hydroxypropranolol · HCl in dosages from 12 to 75 mg per day in a placebo …
Number of citations: 8 onlinelibrary.wiley.com
PM Harrison, AM Tonkin, CM Cahill… - Journal of Chromatography …, 1985 - Elsevier
A high-performance liquid chromatographic method is described for the determination of propranolol, its neutral and basic metabolites from a single plasma sample. These analytes …
Number of citations: 43 www.sciencedirect.com
C Pak, PJ Marriott, PD Carpenter, RG Amiet - Journal of Chromatography A, 1998 - Elsevier
A capillary electrophoresis (CE) investigation of the enantiomeric separation of propranolol and some of its metabolites using CE was undertaken. Resolution of the enantiomers was …
Number of citations: 61 www.sciencedirect.com
BC Foster, HS Buttar, SA Qureshi, IJ McGilveray - Xenobiotica, 1989 - Taylor & Francis
… The metabolites 4-hydroxypropranolol HCl, desisopropylpropranolol HCI, propranolol glycol, 1 -naphthoxylactic acid, 1 -naphthoxyacetic acid and 4-methylpropranolol (internal standard…
Number of citations: 21 www.tandfonline.com
MK Parr, B Wuest, E Naegele, JF Joseph… - Analytical and …, 2016 - Springer
… mg of SO 3 ·Py (0.375 mmol, molar ratio 1.2), 130.3 mg of fenoterol·HBr (0.338 mmol) with 70.7 mg of SO 3 ·Py (0.438 mmol, molar ratio 1.3), and 15.8 mg of 4-hydroxypropranolol·HCl (…
Number of citations: 37 link.springer.com
AA Al‐Angary, YM El‐Sayed… - Journal of clinical …, 1991 - Wiley Online Library
… Propranolol HC1, 4-hydroxypropranolol HCl, a-naphthoxylactic acid and propranolol glycol were kindly supplied by Wyeth-Ayerst Laboratories (Rouses Point, New York, USA). …
Number of citations: 9 onlinelibrary.wiley.com
MHH Al-Hakiem, GW White, DS Smith… - Therapeutic Drug …, 1981 - journals.lww.com
A fluoroimmunoassay for the determination of serum or plasma levels of propranolol was developed using antibodies to propranolol coupled to magnetizable solid-phase particles and …
Number of citations: 23 journals.lww.com
K Yoshimoto, H Echizen, K Chiba… - British journal of …, 1995 - Wiley Online Library
… The following compounds were generous gifts from the respective pharmaceutical companies: rac-4hydroxypropranolol HCl from ICI Pharm (Macclesfield, UK), rac-bufetolol HCl from …
Number of citations: 144 bpspubs.onlinelibrary.wiley.com
M Lo - 1981 - escholarship.org
2. History of development of propranolol as a beta blocker and structure-activity of beta-blockers 3. Pharmacological effects of propranolol Chapter II. Fundamental Pharmacokinetic …
Number of citations: 2 escholarship.org
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

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